Cas no 2138081-04-4 (4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine)

4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine
- 2138081-04-4
- EN300-1149861
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- Inchi: 1S/C8H9FN4S/c1-4-11-3-5(14-4)7-6(9)8(10)13(2)12-7/h3H,10H2,1-2H3
- InChI Key: DYHWFDSTENSROO-UHFFFAOYSA-N
- SMILES: S1C(C)=NC=C1C1C(=C(N)N(C)N=1)F
Computed Properties
- Exact Mass: 212.05319564g/mol
- Monoisotopic Mass: 212.05319564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 85Ų
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1149861-5g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 95% | 5g |
$4102.0 | 2023-10-25 | |
Enamine | EN300-1149861-10g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 95% | 10g |
$6082.0 | 2023-10-25 | |
Enamine | EN300-1149861-0.1g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 95% | 0.1g |
$1244.0 | 2023-10-25 | |
Enamine | EN300-1149861-1g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 95% | 1g |
$1414.0 | 2023-10-25 | |
Enamine | EN300-1149861-0.05g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 95% | 0.05g |
$1188.0 | 2023-10-25 | |
Enamine | EN300-1149861-5.0g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 5g |
$5014.0 | 2023-06-09 | ||
Enamine | EN300-1149861-0.5g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 95% | 0.5g |
$1357.0 | 2023-10-25 | |
Enamine | EN300-1149861-1.0g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 1g |
$1729.0 | 2023-06-09 | ||
Enamine | EN300-1149861-2.5g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 95% | 2.5g |
$2771.0 | 2023-10-25 | |
Enamine | EN300-1149861-10.0g |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine |
2138081-04-4 | 10g |
$7435.0 | 2023-06-09 |
4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine Related Literature
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Additional information on 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine
Comprehensive Overview of 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine (CAS No. 2138081-04-4)
The compound 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine, identified by its CAS number 2138081-04-4, is a fluorinated pyrazole derivative with a thiazole moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential biological activities. The presence of both fluoro and thiazole groups in its structure makes it a promising candidate for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for heterocyclic compounds like 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine has surged, driven by their versatility in medicinal chemistry. Researchers are particularly interested in its potential applications in targeted therapies, given its ability to modulate specific enzyme pathways. The compound's pyrazole-amine core is a common pharmacophore found in many FDA-approved drugs, further highlighting its relevance in modern drug design.
From a synthetic chemistry perspective, the preparation of CAS 2138081-04-4 involves multi-step organic transformations, including cyclization reactions and fluorination techniques. The compound's purity and stability are critical factors for its use in high-throughput screening and structure-activity relationship (SAR) studies. Analytical methods such as HPLC, NMR, and mass spectrometry are typically employed to characterize this molecule and ensure its quality for research purposes.
The thiazole ring in 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine contributes to its potential as a bioisostere for other heterocycles, making it valuable in lead optimization. This feature aligns with current trends in fragment-based drug discovery, where researchers seek to improve drug-like properties while maintaining target affinity. The compound's logP and solubility profiles suggest it may have favorable pharmacokinetic properties, though further in vitro and in vivo studies are needed to confirm this hypothesis.
In the context of green chemistry initiatives, synthetic routes to 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine are being optimized to reduce environmental impact. Researchers are exploring catalytic methods and solvent-free conditions to improve the sustainability of its production. These efforts respond to growing concerns about chemical waste in pharmaceutical manufacturing and align with industry-wide pushes toward more eco-friendly synthesis protocols.
The compound's potential extends beyond human health applications. In agrochemical research, derivatives of 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine are being investigated for their herbicidal and fungicidal properties. The fluoro substituent in particular may enhance bioavailability and environmental persistence, though careful assessment is required to ensure ecological safety. This dual potential in both pharmaceutical and agrochemical sectors makes it a molecule of considerable commercial interest.
From a patent landscape perspective, CAS 2138081-04-4 and its derivatives appear in numerous applications related to cancer treatment and infectious diseases. The intellectual property surrounding this chemical space is rapidly evolving, with both large pharmaceutical companies and biotech startups actively filing claims. This competitive environment underscores the compound's perceived value in drug development pipelines worldwide.
Quality control of 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine presents unique challenges due to its complex structure. Impurity profiling requires sophisticated analytical techniques, and stability studies must account for potential degradation pathways. These considerations are particularly important for researchers working under Good Laboratory Practice (GLP) guidelines or those preparing the compound for preclinical studies.
The future research directions for 2138081-04-4 likely include exploration of its structure-activity relationships through systematic derivatization. Computational chemistry approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling may help identify the most promising analogs for further development. Additionally, formulation scientists may investigate its suitability for various drug delivery systems based on its physicochemical properties.
In conclusion, 4-fluoro-1-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine represents an important building block in modern medicinal chemistry. Its combination of fluorine and heterocyclic moieties offers multiple vectors for structural modification, making it valuable for both lead identification and optimization. As research into this compound continues, it may yield novel therapeutic agents addressing unmet medical needs across multiple disease areas.
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